molecular formula C20H29N3O3 B2973047 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034295-45-7

4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2973047
CAS No.: 2034295-45-7
M. Wt: 359.47
InChI Key: KNZXMMCJQKKZHI-UHFFFAOYSA-N
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Description

4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its sophisticated structure, featuring a piperidine carboxamide core linked to a methoxyphenyl-cyclopropane moiety, is characteristic of compounds designed to interact with specific biological targets. Piperidine and carboxamide derivatives are frequently investigated for their potential to modulate the activity of various enzymes, receptors, and transporters . For instance, structurally related piperazine and piperidine compounds have been identified as potent agonists for receptors like the μ-opioid receptor or as inhibitors for kinases such as JAK2 . The inclusion of the dimethylcarboxamide group is a common feature in drugs and research compounds, often influencing the molecule's pharmacokinetic properties and binding affinity. This compound is provided for research purposes to facilitate the exploration of its specific mechanism of action, binding interactions, and potential therapeutic applications in areas such as neuroscience, oncology, and immunology. As with any investigational compound, thorough in vitro and in vivo studies are required to fully elucidate its biological profile and activity. This product is intended for research and laboratory use only by trained professionals. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols and regulations.

Properties

IUPAC Name

4-[[[1-(2-methoxyphenyl)cyclopropanecarbonyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-22(2)19(25)23-12-8-15(9-13-23)14-21-18(24)20(10-11-20)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXMMCJQKKZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₃₁N₃O₂
  • Molecular Weight: 303.46 g/mol
  • IUPAC Name: 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:

  • Dopamine Receptor Affinity: The compound has shown promising results as a ligand for dopamine receptors, particularly the D2 receptor. In competitive displacement assays, it exhibited significant binding affinity, suggesting potential applications in treating dopaminergic disorders .
  • Antinociceptive Properties: Preliminary studies indicate that the compound may possess analgesic properties. Mechanistic investigations revealed that it may activate opioid receptors, contributing to pain relief without the adverse effects commonly associated with traditional opioids .

The proposed mechanism of action involves:

  • Dopamine D2 Receptor Modulation: The compound's structure allows it to interact with the D2 receptor binding site, influencing dopaminergic signaling pathways. Molecular docking studies have suggested stable binding conformations that enhance receptor activation .
  • Opioid Receptor Activation: The compound may also activate μ-opioid receptors (MOR), leading to analgesic effects. This dual activity could provide a therapeutic advantage in managing conditions like chronic pain and neurological disorders .

Study 1: Dopamine Receptor Affinity

A study synthesized several derivatives related to this compound to evaluate their affinity for the D2 receptor. The most active derivative demonstrated a Ki value of 54 nM, indicating strong binding potential .

Study 2: Analgesic Activity

In an animal model, the compound was tested for its analgesic efficacy compared to standard opioid treatments. Results indicated that it produced significant pain relief with an ED50 value of 0.54 mg/kg in hot plate tests, showcasing its potential as an alternative analgesic .

Study 3: In Silico Predictions

Using computational methods, researchers predicted the biological activity spectrum of this compound. The analysis identified several potential targets, including various enzymes and receptors involved in pain modulation and neuropharmacology .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Dopamine D2 ReceptorCompetitive binding
Analgesic Effectμ-opioid receptor activation
Enzyme InteractionPredicted interactions with multiple targets

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features are compared to related carboxamides in Table 1.

Table 1: Structural Comparison of Carboxamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Activity References
Target Compound : 4-((1-(2-Methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide Piperidine + cyclopropane - 2-Methoxyphenyl on cyclopropane
- N,N-dimethylcarboxamide on piperidine
Unknown (inferred CNS activity)
Cyclopropylfentanyl 4-Anilidopiperidine - Phenyl on cyclopropane
- Phenethyl on piperidine
Potent µ-opioid receptor agonist (analgesic, high abuse potential)
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide Piperidine + cyclopropane - Benzyl on piperidine
- Cyclopropanecarboxamide
Unspecified bioactivity (structural intermediate)
N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide Piperidine + cyclopropane - Thiophen-2-ylmethyl on piperidine
- Cyclopropanecarboxamide
No direct activity data (heterocyclic modification)
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide 4-Anilidopiperidine - Phenethyl on piperidine
- Phenyl on cyclopropane
High opioid potency (similar to fentanyl)

Pharmacological and Physicochemical Properties

Opioid Receptor Affinity
  • Cyclopropylfentanyl : Exhibits µ-opioid receptor affinity ~10–100× higher than morphine, with rapid onset and short duration due to lipophilic cyclopropane substitution . The phenethyl group on piperidine enhances blood-brain barrier penetration .
  • The N,N-dimethylcarboxamide could further modulate solubility and metabolism .
Metabolic Stability
  • Cyclopropane rings are known to resist oxidative metabolism, extending half-life in carboxamide derivatives .
  • The 2-methoxy group in the target compound may introduce sites for demethylation or glucuronidation, contrasting with cyclopropylfentanyl’s unmodified phenyl group .

Physicochemical Data :

  • While specific data for the target compound are absent, analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide exhibit logP values ~2.5–3.5, suggesting moderate lipophilicity .

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